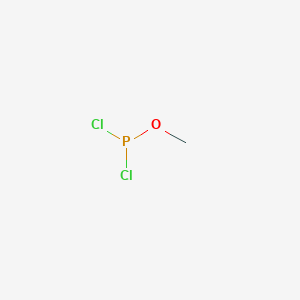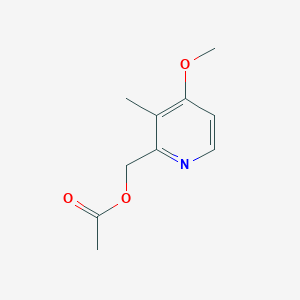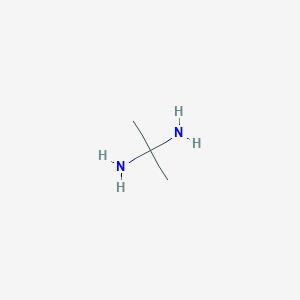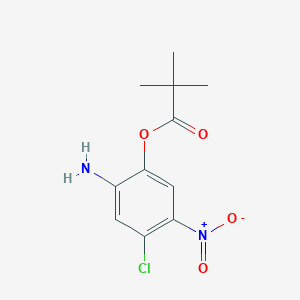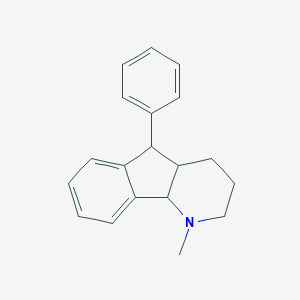
1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, also known as MPH, is a synthetic compound that has been widely studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. MPH is a bicyclic compound that belongs to the family of indenopyridines, and it has been shown to exhibit a range of interesting properties, including strong binding affinity for certain receptors in the brain and potent biological activity.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine involves the inhibition of the reuptake of dopamine and norepinephrine by the transporters in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved cognitive function, including increased attention, focus, and motivation. Additionally, 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to modulate the activity of several other neurotransmitter systems in the brain, including serotonin and acetylcholine, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to have several biochemical and physiological effects in the body, including increased heart rate, blood pressure, and metabolism. These effects are thought to be related to the activation of the sympathetic nervous system, which is responsible for the "fight or flight" response. Additionally, 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to increase the levels of certain hormones in the body, including cortisol and growth hormone, which may contribute to its effects on mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine for lab experiments is its potent biological activity and strong binding affinity for certain receptors in the brain. This makes it a useful tool for studying the mechanisms of neurotransmission and the effects of various drugs and compounds on the brain. Additionally, 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to have relatively low toxicity and few side effects, making it a safe and reliable compound for use in lab experiments.
However, there are also several limitations to the use of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine in lab experiments. One of the main limitations is its high cost and limited availability, which can make it difficult to obtain and use in large quantities. Additionally, 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity and adverse effects.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine and related compounds. One area of interest is the development of new and improved synthesis methods that can increase the yield and purity of the final product. Additionally, there is ongoing research into the use of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine for the treatment of various neurological and psychiatric disorders, including ADHD, depression, and anxiety. Other potential future directions include the development of novel compounds that target the same receptors as 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine but with improved pharmacological properties, as well as the investigation of the mechanisms underlying the biochemical and physiological effects of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine in the body.
Métodos De Síntesis
The synthesis of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine involves a multi-step process that typically starts with the reaction of an appropriate aldehyde with an amine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired product. Several variations of this method have been developed over the years, and the yield and purity of the final product can be improved by optimizing the reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been studied extensively for its potential applications in the field of neuroscience, particularly in the treatment of various neurological and psychiatric disorders. Several studies have shown that 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine exhibits strong binding affinity for certain receptors in the brain, including the dopamine transporter and the norepinephrine transporter, which are involved in the regulation of mood, attention, and motivation. 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function and reduced symptoms of attention deficit hyperactivity disorder (ADHD), depression, and anxiety.
Propiedades
Número CAS |
107035-04-1 |
|---|---|
Nombre del producto |
1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine |
Fórmula molecular |
C19H21N |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H21N/c1-20-13-7-12-17-18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)19(17)20/h2-6,8-11,17-19H,7,12-13H2,1H3 |
Clave InChI |
ZFTCDHKYTKCNGS-UHFFFAOYSA-N |
SMILES |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
SMILES canónico |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Sinónimos |
1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine 1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (+)-isomer 1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (-)-isomer 1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (+)-isomer 1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (-)-isomer 1-MPHIP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



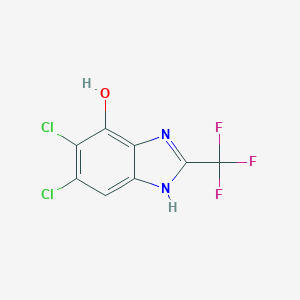
![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)
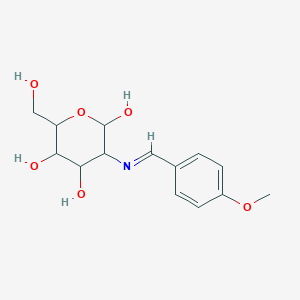


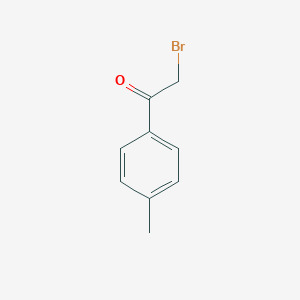
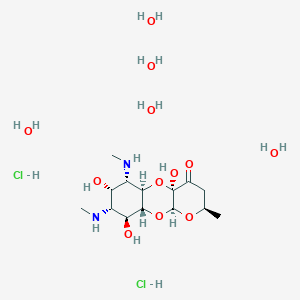
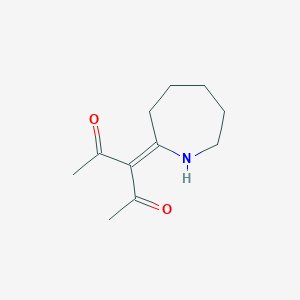
![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)
